Binding Mechanism: Unique Dual JH1/JH2 Domain Engagement vs. Single-Domain Inhibition
Flonoltinib maleate (FM) differentiates itself from all marketed JAK2 inhibitors through its unique binding mechanism. While comparators like ruxolitinib and fedratinib bind solely to the ATP-binding site of the JAK2 kinase domain (JH1), FM achieves high selectivity for JAK2 by simultaneously binding to both the kinase domain (JH1) and the pseudokinase domain (JH2) [1]. This dual-domain engagement is confirmed by cocrystal structures and surface plasmon resonance (SPR) assays, which demonstrate FM has a stronger affinity for the JH2 domain (KD = 3.14 µM) and the disease-relevant mutant JH2V617F (KD = 5.21 µM) compared to the JH1 domain (KD = 20.9 µM) . This represents a fundamental difference in molecular target engagement, a feature absent in other approved JAK inhibitors [2].
| Evidence Dimension | Binding domain engagement |
|---|---|
| Target Compound Data | Dual binding to JAK2 JH1 (KD=20.9 µM) and JH2 (KD=3.14 µM) domains |
| Comparator Or Baseline | Ruxolitinib and Fedratinib: Bind only to JAK2 JH1 domain |
| Quantified Difference | FM uniquely binds JH2 domain; Comparators have no measurable binding to JH2 |
| Conditions | Surface Plasmon Resonance (SPR) assays and X-ray cocrystallography |
Why This Matters
This unique binding mode directly underlies the compound's superior selectivity and is the primary reason it cannot be substituted with other JAK2 inhibitors in research or clinical studies.
- [1] Chen L, et al. First-in-Human Phase I/IIa Safety and Efficacy of Flonoltinib Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis. Blood. 2024;144(Supplement 1):486. View Source
- [2] Hu M, et al. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms. Blood Cancer J. 2022;12(3):37. View Source
